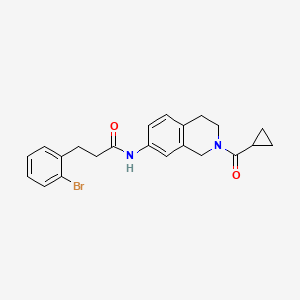
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C22H23BrN2O2 and its molecular weight is 427.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-bromophenyl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, identified by its CAS number 1448044-18-5, is a synthetic compound with potential therapeutic applications. Its structure includes a brominated phenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23BrN2O2
- Molecular Weight : 427.3 g/mol
- Structural Features :
- Brominated phenyl group
- Cyclopropanecarbonyl group
- Tetrahydroisoquinoline framework
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and survival.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activities:
- Cancer Stem Cell Suppression : The compound has been reported to suppress the growth of cancer stem cells (CSCs), which are known for their role in tumor recurrence and metastasis .
- Mechanisms of Action : It may induce apoptosis and inhibit cell proliferation through various pathways. For instance, studies have shown that related compounds can disrupt cell cycle progression and promote programmed cell death in malignancies such as non-small-cell lung carcinoma .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar frameworks have been studied for their ability to reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
- In Vitro Studies : Various in vitro assays have demonstrated that the compound can effectively inhibit the proliferation of cancer cell lines. For example, studies involving breast and ovarian cancer cell lines showed a dose-dependent reduction in cell viability upon treatment with the compound.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings suggest that it may be a promising candidate for further development in cancer therapy.
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1448044-18-5 |
| Molecular Formula | C22H23BrN2O2 |
| Molecular Weight | 427.3 g/mol |
| Anticancer Activity | Significant suppression of CSCs |
| In Vitro Efficacy | Dose-dependent inhibition of cancer cells |
| In Vivo Efficacy | Reduced tumor growth in animal models |
特性
IUPAC Name |
3-(2-bromophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-20-4-2-1-3-16(20)8-10-21(26)24-19-9-7-15-11-12-25(14-18(15)13-19)22(27)17-5-6-17/h1-4,7,9,13,17H,5-6,8,10-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJGJYQETTYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














